molecular formula C21H21NO3 B2833734 7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one CAS No. 887218-17-9

7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2833734
CAS No.: 887218-17-9
M. Wt: 335.403
InChI Key: ZPJPRYUILNIJDN-UHFFFAOYSA-N
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Description

7-Hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core structure fused with a benzene ring. The molecule features a hydroxyl group at position 7, a methyl group at position 4, a phenyl substituent at position 3, and a pyrrolidin-1-ylmethyl moiety at position 6. These substitutions confer unique physicochemical and biological properties.

Synthetic routes for analogous compounds involve Mannich reactions or condensation of substituted resorcinol derivatives with ethyl aroylacetates in acidic media . For example, 7-hydroxy-4-methyl-8-(piperazines)chromen-2-ones are synthesized via refluxing 7-hydroxy-4-methyl-chromen-2-one with formaldehyde and piperazine derivatives in ethanol .

Properties

IUPAC Name

7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-14-16-9-10-18(23)17(13-22-11-5-6-12-22)20(16)25-21(24)19(14)15-7-3-2-4-8-15/h2-4,7-10,23H,5-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJPRYUILNIJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCC3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Phenylacetic acid, 4-methyl-2-hydroxybenzaldehyde, and pyrrolidine.

    Condensation Reaction: The initial step could involve a condensation reaction between phenylacetic acid and 4-methyl-2-hydroxybenzaldehyde to form a chromen-2-one core.

    Substitution Reaction: The chromen-2-one core can then undergo a substitution reaction with pyrrolidine to introduce the pyrrolidin-1-ylmethyl group at the 8th position.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydroxyl Group Modifications

The 7-hydroxyl group participates in several reactions:

Acylation

  • Reagents : Acetic anhydride, pyridine (catalyst).

  • Product : 7-Acetoxy derivative.

  • Application : Protects the hydroxyl group during further synthetic steps .

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide).

  • Conditions : Base (K₂CO₃), DMF, 60–80°C.

  • Product : 7-Methoxy derivative .

Electrophilic Aromatic Substitution (EAS)

The coumarin ring undergoes EAS at positions activated by the 7-hydroxyl group:

Reaction TypeReagents/ConditionsPositionProductReference
Nitration HNO₃/H₂SO₄, 0–5°CC5 or C6Nitro-substituted coumarin
Sulfonation Oleum (H₂SO₄·SO₃), 50°CC6Sulfonic acid derivative

The 4-methyl and 3-phenyl groups sterically hinder C8, favoring substitution at C5/C6 .

Pyrrolidine Ring Functionalization

The pyrrolidinylmethyl group undergoes:

N-Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I).

  • Conditions : Base (NaH), THF, 25°C.

  • Product : Quaternary ammonium salts.

Oxidation

  • Reagents : m-CPBA (meta-chloroperbenzoic acid).

  • Product : Pyrrolidine N-oxide.

Reduction

  • Reagents : H₂/Pd-C (high pressure).

  • Product : Dihydrocoumarin (rare due to aromatic stability).

Photodimerization

  • Conditions : UV light (λ = 350 nm).

  • Product : Cyclobutane-linked dimer .

Condensation Reactions

The 3-phenyl group enables Friedel-Crafts alkylation :

  • Reagents : AlCl₃, alkyl halides.

  • Product : Polyaromatic derivatives.

Comparative Reactivity Table

Functional GroupReaction TypeReagentsKey Product
7-HydroxylAcylationAc₂O, pyridine7-Acetoxy derivative
PyrrolidinylmethylN-AlkylationCH₃I, NaHQuaternary ammonium salt
Coumarin ring (C5/C6)NitrationHNO₃/H₂SO₄Nitrocoumarin
3-PhenylFriedel-Crafts alkylationAlCl₃, R-XAlkylated phenyl derivative

Mechanistic Insights

  • The 7-hydroxyl group activates the coumarin ring for electrophilic substitution via resonance donation .

  • The 4-methyl group exerts steric effects, limiting reactivity at C3 and C4.

  • The pyrrolidine ring enhances solubility in polar solvents, influencing reaction kinetics.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C25H29NO3
  • Molecular Weight : 413.51 g/mol
  • IUPAC Name : 7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

The structure of this compound features a chromenone core with a pyrrolidine moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one exhibit anticancer properties. Research has shown that derivatives of chromenone can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, one study demonstrated that specific derivatives can inhibit the growth of breast cancer cells by targeting the PI3K/Akt/mTOR pathway, leading to decreased cell viability and increased apoptosis rates .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis. In vitro studies have shown that the compound can reduce the levels of reactive oxygen species (ROS) in neuronal cell lines, thus preserving cell viability and function .

Anti-inflammatory Properties

Another significant application is its anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. In animal models, administration of this compound led to reduced inflammation markers and improved outcomes in conditions like arthritis and colitis . This suggests potential therapeutic roles in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines treated with various concentrations of 7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one revealed dose-dependent inhibition of cell proliferation. The results indicated a significant reduction in cell viability at higher concentrations, alongside increased markers for apoptosis (such as caspase activation) compared to untreated controls .

Case Study 2: Neuroprotection in Animal Models

In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by behavioral tests. Furthermore, histological analysis showed reduced amyloid plaque formation and improved synaptic integrity compared to control groups . These findings support its potential as a therapeutic agent for neurodegenerative disorders.

Data Table: Summary of Applications

Application AreaMechanism of ActionStudy Reference
Anticancer ActivityInduction of apoptosis via PI3K/Akt/mTOR pathway
NeuroprotectionReduction of oxidative stress and ROS levels
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Cognitive ImprovementReduction in amyloid plaques; enhanced synaptic integrity

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular stress responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromen-2-one Derivatives

Compound Name Substituents Key Features Biological Activity Reference
7-Hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one 7-OH, 4-CH₃, 3-Ph, 8-(pyrrolidin-1-ylmethyl) Enhanced solubility; potential CNS activity Under investigation
7-Hydroxy-3-(4-hydroxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one (2f) 7-OH, 3-(4-OH-Ph), 8-(pyrrolidin-1-ylmethyl) Antiproliferative activity (tested in cancer models) IC₅₀ values pending
8-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (15) 8-Cl, 7-OH, 4-Ph Electron-withdrawing Cl enhances reactivity Catalyst precursor in nanoparticle synthesis
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 7-OH, 8-(4-methylpiperazinylmethyl) Improved pharmacokinetics (DFT-optimized) Antifungal/antimicrobial
7-Methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one 7-OCH₃, 8-(4-methyl-3-furyl) Antileishmanial activity EC₅₀ = 10.5 μg/mL

Key Observations :

  • Position 8 Modifications :
    • Pyrrolidine (5-membered) vs. piperazine/piperidine (6-membered) at position 8 alters steric hindrance and hydrogen-bonding capacity. Pyrrolidine derivatives (e.g., the target compound) exhibit better membrane permeability due to reduced polarity compared to piperazine analogs .
    • Chlorine at position 8 (Compound 15) increases electrophilicity, making it suitable for catalytic applications .
  • Position 7 Hydroxyl Group :
    • Essential for antioxidant and metal-chelating properties. Methoxy substitution (e.g., 7-methoxy derivatives) reduces polarity but may decrease bioavailability .
  • Position 3 Aryl Groups :
    • Phenyl (Ph) vs. 4-hydroxyphenyl (4-OH-Ph) substituents influence antiproliferative activity. The hydroxyl group in 2f enables additional hydrogen bonding with target proteins .

Antimicrobial and Antifungal Activity :

  • The 2H-chromen-2-one core disrupts microbial cell membranes and inhibits enzymes like uroporphyrinogen decarboxylase (UROD) via π-cation interactions with Arg37 and hydrogen bonds with Tyr164 .
  • Pyrrolidine-substituted derivatives show enhanced activity against Leishmania donovani (EC₅₀ ~10 μg/mL) compared to furyl or methoxy analogs .

Anticancer Potential :

  • Compound 2f (3-(4-hydroxyphenyl) substitution) demonstrated cytotoxicity in myeloblastoid cell lines, likely via mitochondrial dysfunction and ROS accumulation .

Antiviral Activity :

  • 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives inhibit Parvovirus B19 replication by targeting viral entry or replication machinery .

Biological Activity

7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, a derivative of hydroxycoumarin, has garnered attention for its diverse biological activities. This compound is characterized by its structural complexity, which includes a chromenone core and a pyrrolidine moiety. The following sections will explore its synthesis, biological activities, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the Mannich reaction, where 7-hydroxycoumarin reacts with formaldehyde and pyrrolidine. The procedure includes:

  • Refluxing a mixture of paraformaldehyde and pyrrolidine in acetonitrile.
  • Adding a solution of chalcone derivative to the reaction mixture.
  • Monitoring the reaction via thin-layer chromatography (TLC) until completion.
  • Purifying the resultant compound through column chromatography.

The yield reported for this synthesis method is approximately 44%, with a melting point between 398–402 K .

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The antioxidant activity of 7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can be evaluated using various assays, such as DPPH and ABTS scavenging tests. The structure–activity relationship suggests that hydroxyl substitutions enhance scavenging activity, making this compound potentially effective in reducing oxidative stress .

Antiviral Properties

Coumarins have been explored for their antiviral activities against various pathogens. Preliminary studies suggest that derivatives similar to 7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one may inhibit viral replication. For instance, certain coumarin-based compounds have shown efficacy against herpes simplex virus type 1 (HSV-1) and other viral infections .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies have indicated promising binding affinities, suggesting that it could serve as a multitarget-directed ligand .

Case Study 1: Antioxidant Efficacy

In a comparative study examining various coumarin derivatives, 7-hydroxy derivatives exhibited superior antioxidant activity with IC50 values significantly lower than those of other tested compounds. The results highlighted the importance of hydroxyl groups in enhancing free radical scavenging abilities .

Case Study 2: Antiviral Activity Against HSV-1

A study evaluated the antiviral effects of several coumarin derivatives against HSV-1. The results indicated that certain modifications to the coumarin structure led to enhanced antiviral activity, with some compounds reducing plaque formation by up to 69% compared to controls . Although specific data on our compound is limited, these findings suggest a potential avenue for further investigation.

Research Findings Summary

Biological ActivityFindings
Antioxidant Activity Significant scavenging ability; structure modifications enhance efficacy (IC50 < 30 μM)
Antiviral Activity Potential inhibition of HSV; requires further exploration for specific efficacy on our compound
Enzyme Inhibition Promising AChE and BACE1 inhibition; supports development as a multitarget drug candidate

Q & A

Basic Question: What are the common synthetic routes for preparing 7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Chromenone Core Formation : A condensation reaction between a substituted phenol (e.g., 4-methylphenol) and an aldehyde/ketone derivative under acidic or basic conditions (e.g., HCl or KOH catalysis) .

Functionalization : The pyrrolidin-1-ylmethyl group is introduced via nucleophilic substitution or Mannich-type reactions. For example, reacting the hydroxyl group at position 8 with pyrrolidine in the presence of formaldehyde under reflux in ethanol .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures purity.
Key Reagents : Formaldehyde, pyrrolidine, ZnCl₂ (for condensation), and PPh₃/CBr₄ (for bromination intermediates) .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions (e.g., phenyl at C3, methyl at C4) and confirms pyrrolidinylmethyl integration. Aromatic protons in the chromenone core typically appear as doublets between δ 6.5–8.0 ppm .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals, especially for the pyrrolidine ring protons (δ 1.5–3.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (expected [M+H]⁺ ~422.5 Da) and detects fragmentation patterns .
  • IR Spectroscopy : Confirms hydroxyl (broad peak ~3200 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions often arise from differences in assay conditions or purity. To address this:

Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .

Standardized Assays :

  • For antimicrobial activity: Follow CLSI guidelines (e.g., broth microdilution with S. aureus ATCC 25923) .
  • For enzyme inhibition: Use recombinant human MAO-A/B with kynuramine as a substrate, ensuring consistent pH (7.4) and temperature (37°C) .

Orthogonal Methods : Combine enzymatic assays with cellular models (e.g., cancer cell lines like MCF-7) to validate target specificity .

Advanced Question: How to design experiments for studying structure-activity relationships (SAR) of substituents on the chromenone core?

Methodological Answer:

Analog Synthesis : Systematically modify substituents:

  • Vary the C3 phenyl group (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃) .
  • Replace pyrrolidine with morpholine or piperidine to assess steric/electronic effects .

In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like MAO-A or EGFR to prioritize analogs .

Activity Testing :

  • Measure IC₅₀ values for enzyme inhibition (e.g., MAO-A/B) .
  • Evaluate cytotoxicity (MTT assay) in normal vs. cancer cells .

Advanced Question: What strategies optimize crystallographic analysis of this compound when X-ray diffraction yields poor resolution?

Methodological Answer:

Crystal Growth : Use solvent vapor diffusion (e.g., dichloromethane/pentane) or slow evaporation (ethanol/water) to improve crystal quality .

Data Collection :

  • Use synchrotron radiation (λ = 0.7–1.0 Å) for small, weakly diffracting crystals .
  • Collect data at 100 K to reduce thermal motion .

Refinement : Apply SHELXL for small-molecule refinement, using restraints for disordered pyrrolidine groups . Validate with R-factor convergence (<5%) and electron density maps .

Advanced Question: How to analyze conflicting data on the compound’s mechanism of action in different biological systems?

Methodological Answer:

Target Deconvolution :

  • Use phosphoproteomics (LC-MS/MS) to identify kinase targets in cancer cells .
  • Perform surface plasmon resonance (SPR) to measure binding affinity for suspected targets (e.g., MAO-A) .

Pathway Analysis : Employ RNA-seq or qPCR to track downstream gene expression (e.g., apoptosis markers like Bax/Bcl-2) .

Cross-Validation : Compare results across species (e.g., rat vs. human MAO isoforms) and cell types .

Advanced Question: What computational methods are suitable for predicting the compound’s interaction with G-quadruplex DNA?

Methodological Answer:

Molecular Dynamics (MD) : Simulate binding using AMBER or GROMACS, focusing on groove vs. terminal stacking interactions .

Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG) for quadruplex vs. duplex DNA .

Experimental Validation :

  • Use FRET-melting assays to measure thermal stabilization of Tel22 G-quadruplex .
  • Perform circular dichroism (CD) to confirm conformational changes .

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